3,5-Dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid
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Overview
Description
3,5-Dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two methoxy groups and a pyridin-2-ylmethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethoxybenzoic acid and 2-pyridylmethanol.
Reaction Steps: The process involves the formation of an ester intermediate through a Fischer esterification reaction, followed by a nucleophilic substitution reaction to introduce the pyridin-2-ylmethoxy group.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridin-2-ylmethoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, such as amines or halides, in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or aldehydes
Substitution: Derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical probe.
Comparison with Similar Compounds
3,5-Dimethoxybenzoic acid
4-(Pyridin-2-ylmethoxy)benzoic acid
3,5-Dimethoxy-4-methoxybenzoic acid
Uniqueness: 3,5-Dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in drug development, industrial chemistry, and biological research.
Properties
Molecular Formula |
C15H15NO5 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
3,5-dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO5/c1-19-12-7-10(15(17)18)8-13(20-2)14(12)21-9-11-5-3-4-6-16-11/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
MREBYOPLZPSSGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=N2)OC)C(=O)O |
Origin of Product |
United States |
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